molecular formula C19H17ClN2O6S B12501932 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate

Cat. No.: B12501932
M. Wt: 436.9 g/mol
InChI Key: DWGRSUCAJDJZFB-UHFFFAOYSA-N
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Description

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate is an organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate can be achieved through multistep synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The process typically involves the use of organoboron reagents and palladium catalysts under specific reaction conditions .

Chemical Reactions Analysis

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to interact with focal adhesion kinase 1, a protein involved in cellular signaling and regulation . This interaction can lead to various biological effects, depending on the specific context and conditions.

Properties

Molecular Formula

C19H17ClN2O6S

Molecular Weight

436.9 g/mol

IUPAC Name

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate

InChI

InChI=1S/C19H17ClN2O6S/c1-26-16-5-3-12(18(29)21-6-8-27-9-7-21)11-17(16)28-19(23)13-2-4-14(20)15(10-13)22(24)25/h2-5,10-11H,6-9H2,1H3

InChI Key

DWGRSUCAJDJZFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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